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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

Welcome to the technical support center for titanium disilicide (TiSi2) films. This resource is
designed to assist researchers, scientists, and drug development professionals in
troubleshooting common issues encountered during the fabrication and processing of TiSiz thin
films, with a specific focus on the phenomenon of agglomeration.

Frequently Asked Questions (FAQSs)

Q1: What is agglomeration in the context of TiSiz thin films?

Al: Agglomeration is a thermally activated process where a continuous thin film of TiSi> breaks
up into discrete islands.[1][2][3][4] This morphological degradation occurs as the system
attempts to lower its overall energy by reducing the total surface and interfacial energy.[1][5]
The process often involves silicon atoms diffusing through the silicide film and precipitating at
grain boundaries, leading to the spheroidization of silicide grains and film discontinuity.[1][5]

Q2: What are the primary consequences of agglomeration?

A2: The most significant consequence of agglomeration is a sharp increase in the electrical
resistivity of the TiSiz film, which can lead to device failure.[1][6] As the film becomes
discontinuous, the conductive pathway is disrupted. This is a critical issue in microelectronics
where TiSiz is used for low-resistance contacts and interconnects.[6][7]

Q3: At what temperature does agglomeration typically become a problem for TiSiz films?
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A3: Agglomeration in TiSiz films generally becomes a significant issue at annealing
temperatures above 900°C.[1][6] Below this temperature, the focus is on the transformation
from the high-resistivity C49 phase to the low-resistivity C54 phase. However, exceeding this
thermal budget can lead to the degradation of the film's morphology and electrical properties.[1]

[6]
Q4: How does film thickness affect the thermal stability and agglomeration of TiSi2?

A4: Thinner TiSiz films are more susceptible to agglomeration at lower temperatures.[8] As the
film thickness decreases, the surface-to-volume ratio increases, making the reduction of
surface and interfacial energies a more dominant driving force for agglomeration. The transition
temperature from the C49 to the C54 phase also increases with decreasing film thickness,
narrowing the process window before the onset of agglomeration.[6][8]

Q5: What is the role of grain size in the agglomeration process?

A5: The grain size of the polycrystalline TiSiz film plays a crucial role in its thermal stability. The
agglomeration process is often initiated at grain boundaries through a mechanism known as
grain boundary grooving.[2][5] Films with smaller grains are generally more resistant to
agglomeration.[2][9] There is a critical grain size, relative to the film thickness, beyond which
the film becomes unstable and prone to forming a discontinuous island structure.[2][9]

Troubleshooting Guide

Problem 1: My TiSiz film shows a sudden increase in sheet resistance after high-temperature
annealing.
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Possible Cause

Suggested Solution

Agglomeration of the TiSiz film

- Verify Annealing Temperature: Ensure the
annealing temperature does not exceed 900°C.
[1][6] - Optimize Annealing Time: Shorter
annealing times at higher temperatures can help
achieve the C54 phase transformation without
significant agglomeration. - Characterize Film
Morphology: Use Scanning Electron Microscopy
(SEM) or Transmission Electron Microscopy
(TEM) to inspect the film for island formation

and discontinuity.

Incomplete C49 to C54 Phase Transformation

- Check Annealing Parameters: The
transformation to the low-resistivity C54 phase
typically occurs between 650°C and 900°C.[6]
Ensure your annealing temperature is within this
window. - Perform Phase Analysis: Use X-ray
Diffraction (XRD) to confirm the crystalline
phase of the TiSi2. The presence of the C49

phase will result in higher resistivity.[6][7]

Problem 2: | am observing poor surface morphology and pinhole formation in my TiSiz films

even at temperatures below 900°C.
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Possible Cause

Suggested Solution

Thin Film Instability

- Increase Film Thickness: If your application
allows, increasing the initial titanium film
thickness can improve the thermal stability of
the resulting silicide film.[8] - Substrate Choice:
The substrate can influence agglomeration. For
example, the C49 to C54 transition temperature
is higher on Si(111) compared to Si(100), which

can affect the process window.[6][8]

Contamination or Poor Interface Quality

- Ensure Clean Substrate: Thoroughly clean the
silicon substrate before titanium deposition to
ensure a pristine Ti/Si interface. - Optimize
Deposition Conditions: Use high-vacuum
conditions during titanium sputtering or
evaporation to minimize the incorporation of
impurities like oxygen, which can affect silicide

formation and stability.

Grain Boundary Grooving

- Control Grain Size: Process parameters that
lead to smaller grain sizes in the as-deposited or
partially annealed film can enhance resistance

to agglomeration.[2][9]

Data Presentation

Table 1: Properties of C49 and C54 TiSiz Phases

Property C49-TiSi2 C54-TiSi2

Crystal Structure Base-centered orthorhombic Face-centered orthorhombic
Resistivity (uQ-cm) 60 - 70 12-24

Formation Temperature 450°C - 650°C > 650°C

Thermal Stability Metastable Stable
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Data compiled from various sources.[6]

Table 2: Influence of Process Parameters on Agglomeration

Parameter Effect on Agglomeration Mitigation Strategy
) Increases significantly above Keep annealing temperature
Annealing Temperature
900°C[1][6] below 900°C.
) ) Thinner films are more Increase film thickness where
Film Thickness i .
susceptible[8] possible.
o Larger grains promote Optimize deposition to achieve
Grain Size ] ]
agglomeration[2] smaller grains.
Use a nitrogen atmosphere to
Annealing Atmosphere Inert (e.g., Argon) form a TiN capping layer which

can suppress Si diffusion.[1]

Experimental Protocols

1. Titanium Film Deposition (Sputtering)

» Substrate Preparation: Start with a clean silicon wafer (e.g., RCA clean).

e Vacuum System: Evacuate the sputtering chamber to a base pressure of <1 x 10° Torr.
e Sputtering Gas: Introduce high-purity Argon gas.

o Target: Use a high-purity titanium target.

» Deposition: Sputter deposit a titanium film of the desired thickness (e.g., 20-100 nm).

o Post-Deposition: Transfer the wafer to the annealing chamber under vacuum if possible to
prevent oxidation.

2. Rapid Thermal Annealing (RTA) for Silicidation
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o Atmosphere: Perform the annealing in a high-purity nitrogen (N2) or argon (Ar) atmosphere.
A nitrogen atmosphere is often preferred as it can form a thin TiN layer that helps to
suppress agglomeration.[1]

o Two-Step Annealing (Common Practice):

o Step 1 (Low Temperature): Anneal at 600-700°C for a short duration (e.g., 30-60 seconds)
to form the C49 TiSiz phase.

o Selective Etch (if applicable): If unreacted titanium and TiN need to be removed, a
selective wet etch can be performed.

o Step 2 (High Temperature): Anneal at a higher temperature (e.g., 800-850°C) for a short
duration (e.g., 30-60 seconds) to transform the C49 phase into the low-resistivity C54
phase.

3. Characterization Techniques

e Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of
the film after each annealing step. A significant drop in resistance indicates the formation of
the C54 phase. An abrupt increase after high-temperature annealing is a sign of
agglomeration.[1][6]

o Phase Identification (XRD): Perform X-ray Diffraction analysis to identify the crystal phases
(C49 or C54) present in the film.

e Morphological Analysis (SEM/TEM): Use Scanning Electron Microscopy to observe the
surface morphology of the film and identify signs of agglomeration like islanding and voids.
For detailed cross-sectional analysis of the film structure and grain boundaries, Transmission
Electron Microscopy is recommended.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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